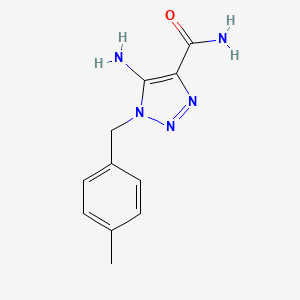

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (AMT-4-C) is a novel synthetic compound that has been used in scientific research due to its unique properties and potential applications. It is a derivative of 1H-1,2,3-triazole, a heterocyclic compound that is used in a variety of organic synthesis applications. AMT-4-C has been studied for its ability to act as an inhibitor of certain enzymes, its potential to act as a therapeutic agent and its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of 8-Azapurines

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are used in the synthesis of 8-azapurines. These compounds are synthesized from 4-amino-1,2,3-triazole-5-carboxamides, which are condensed with various acetates to yield 8-azapurin-6-ones (Albert & Trotter, 1979).

Antimicrobial Properties

Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of this compound, show promise as antimicrobial agents. These compounds have been evaluated for their activity against various bacterial strains and pathogenic yeasts (Pokhodylo et al., 2021).

Development of Peptidomimetics and Bioactive Compounds

The compound is also suitable for the preparation of peptidomimetics and biologically active compounds. A protocol has been developed for creating a protected version of this triazole amino acid to avoid the Dimroth rearrangement, a common challenge in its chemistry (Ferrini et al., 2015).

Synthesis of Nucleosides

Derivatives of this compound are utilized in the synthesis of nucleosides, which are important compounds in various biological processes (Naik et al., 1974).

Applications in Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry, particularly in the synthesis of various heterocyclic compounds and exploration of their properties. Its unique structure allows for the formation of complex heterocyclic systems that are valuable in experimental biology (Albert, 1986).

Multicomponent Reactions

The compound is involved in multi-component reactions, leading to the formation of triazoles with potential antibacterial and antifungal activities. Such reactions contribute to the development of new therapeutic agents (Vo, 2020).

Propiedades

IUPAC Name |

5-amino-1-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZMVZWDHQUUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)